molecular formula C8H12N2O4 B14644308 But-2-yne-1,4-diyl bis(methylcarbamate) CAS No. 56613-47-9

But-2-yne-1,4-diyl bis(methylcarbamate)

Cat. No.: B14644308
CAS No.: 56613-47-9
M. Wt: 200.19 g/mol
InChI Key: JDZIEGPGDJDZSB-UHFFFAOYSA-N
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Description

But-2-yne-1,4-diyl bis(methylcarbamate) is an organic compound with the molecular formula C8H10N2O4 It is a derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by methylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-yne-1,4-diyl bis(methylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the bis(methylcarbamate) derivative. The general reaction scheme is as follows:

But-2-yne-1,4-diol+2Methyl isocyanateBut-2-yne-1,4-diyl bis(methylcarbamate)\text{But-2-yne-1,4-diol} + 2 \text{Methyl isocyanate} \rightarrow \text{But-2-yne-1,4-diyl bis(methylcarbamate)} But-2-yne-1,4-diol+2Methyl isocyanate→But-2-yne-1,4-diyl bis(methylcarbamate)

Industrial Production Methods

In an industrial setting, the production of but-2-yne-1,4-diyl bis(methylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diyl bis(methylcarbamate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

But-2-yne-1,4-diyl bis(methylcarbamate) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which but-2-yne-1,4-diyl bis(methylcarbamate) exerts its effects involves the interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methylcarbamate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    But-2-yne-1,4-diol: The parent compound with hydroxyl groups instead of methylcarbamate groups.

    But-2-yne-1,4-diyl bis(ethylcarbamate): A similar compound with ethylcarbamate groups.

    But-2-yne-1,4-diyl bis(phenylcarbamate): A derivative with phenylcarbamate groups.

Uniqueness

But-2-yne-1,4-diyl bis(methylcarbamate) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methylcarbamate groups enhances its solubility and potential for hydrogen bonding, making it a valuable compound in various applications.

Properties

CAS No.

56613-47-9

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

4-(methylcarbamoyloxy)but-2-ynyl N-methylcarbamate

InChI

InChI=1S/C8H12N2O4/c1-9-7(11)13-5-3-4-6-14-8(12)10-2/h5-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

JDZIEGPGDJDZSB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC#CCOC(=O)NC

Origin of Product

United States

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